(4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone

Catalog No.
S3016532
CAS No.
638135-84-9
M.F
C22H26ClN3O3S
M. Wt
447.98
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-...

CAS Number

638135-84-9

Product Name

(4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone

Molecular Formula

C22H26ClN3O3S

Molecular Weight

447.98

InChI

InChI=1S/C22H26ClN3O3S/c23-19-7-5-8-20(17-19)24-12-14-25(15-13-24)22(27)18-6-4-9-21(16-18)30(28,29)26-10-2-1-3-11-26/h4-9,16-17H,1-3,10-15H2

InChI Key

MXYFRBZKYMYLFP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Solubility

not available

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a piperazine ring and a piperidine sulfonamide moiety. This compound is notable for its potential pharmacological applications, particularly in the fields of neuroscience and medicinal chemistry. The presence of the chlorophenyl group suggests possible interactions with various biological targets, making it a subject of interest in drug design and development.

Involving this compound are not extensively documented, it can be inferred that (4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone may undergo typical reactions associated with amides and sulfonamides, such as hydrolysis, substitution reactions, and potential coupling reactions with other electrophiles. The piperazine and piperidine rings may also participate in various nucleophilic substitutions or form coordination complexes with metal ions.

The biological activity of this compound is primarily linked to its structural components. Compounds containing piperazine and piperidine structures are often associated with diverse pharmacological effects, including:

  • Antidepressant: Similar compounds have shown efficacy in modulating neurotransmitter systems.
  • Antipsychotic: The presence of the chlorophenyl group may enhance interaction with dopamine receptors.
  • Analgesic: Piperidine derivatives are frequently explored for pain management applications.

Research into the specific biological activities of this compound is limited, but its structural similarities to known psychoactive substances suggest potential therapeutic effects.

Synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone can be approached through several methods:

  • N-Alkylation: Using appropriate alkyl halides to introduce the piperazine moiety.
  • Sulfonamide Formation: Reacting a suitable sulfonyl chloride with an amine to form the piperidin-1-ylsulfonamide.
  • Coupling Reaction: Employing coupling agents to link the piperazine and piperidine components through the methanone linkage.

These methods typically require careful control of reaction conditions to yield the desired product with minimal side reactions.

The primary applications of (4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone lie in pharmaceutical research. Its potential as a therapeutic agent could be explored in:

  • Neuropharmacology: Investigating its effects on neurotransmitter systems for treating mood disorders.
  • Pain Management: Assessing analgesic properties for chronic pain conditions.
  • Drug Development: Serving as a lead compound for further modifications to enhance efficacy and reduce side effects.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Research in this area may include:

  • Receptor Binding Assays: To evaluate affinity towards serotonin, dopamine, and other neurotransmitter receptors.
  • In Vivo Studies: To assess behavioral effects in animal models relevant to psychiatric disorders.
  • Metabolic Profiling: Understanding how this compound is metabolized in vivo can inform dosing regimens and predict interactions with other drugs.

Several compounds share structural similarities with (4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone, which can provide insights into its uniqueness:

Compound NameStructureNotable Features
4-(3-Chlorophenyl)piperazineContains a chlorophenyl groupCommonly studied for antidepressant effects
1-(2-Methylpiperidin-1-yl)-N-[4-(trifluoromethyl)phenyl]methanoneSimilar methanone linkageExplored for analgesic properties
N-(1-Pyrrolidinyl)-N-[4-chlorophenyl]methanamideContains a similar aryl groupKnown for neuroactive properties

The unique combination of both piperazine and piperidine functionalities along with the sulfonamide linkage distinguishes this compound from others, potentially enhancing its pharmacological profile.

XLogP3

3.6

Dates

Modify: 2023-08-17

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